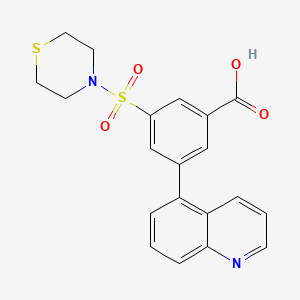

3-quinolin-5-yl-5-(thiomorpholin-4-ylsulfonyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoline derivatives are significant in the field of medicinal chemistry due to their wide range of biological activities. While the specific compound "3-quinolin-5-yl-5-(thiomorpholin-4-ylsulfonyl)benzoic acid" is not detailed, research on quinoline and its derivatives often focuses on synthesizing new compounds with potential therapeutic applications, including as fluorescence probes and anticancer agents.

Synthesis Analysis

The synthesis of quinoline derivatives typically involves strategic reactions between specific functional groups. For instance, Sunder and Peet (1978) reported an efficient synthesis of benzofuro[3,2-b]quinolin-6(11H) one derivatives, highlighting the versatility of quinoline chemistry (Sunder & Peet, 1978).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as NMR and IR are commonly employed to determine the molecular structures of quinoline derivatives. Rad et al. (2016) utilized these techniques to characterize metal complex coordination polymers derived from quinoline-based ligands (Rad et al., 2016).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, forming complex structures with unique properties. Mamedov et al. (2023) described the divergent synthesis of 3-(indol-2-yl)quinoxalin-2-ones and 4-(benzimidazol-2-yl)-3-methyl(aryl)cinnolines, showcasing the chemical versatility of quinoline-related compounds (Mamedov et al., 2023).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular arrangement and substituents. Research often involves studying these properties to understand the compound's behavior in different environments.

Chemical Properties Analysis

Quinoline derivatives exhibit a range of chemical properties, including fluorescence, reactivity with metals, and biological activity. For example, Nolan et al. (2005) synthesized quinoline-derivatized fluoresceins for sensing biological Zn(II), demonstrating the chemical functionality of quinoline compounds in bioimaging applications (Nolan et al., 2005).

Aplicaciones Científicas De Investigación

Bioimaging and Fluorescence Probing

Quinoline derivatives, such as QZ1 and QZ2, are developed as fluorescein-based dyes for zinc (Zn(II)) sensing in biological systems. These compounds exhibit significant fluorescence enhancements upon Zn(II) coordination, making them valuable tools for bioimaging and studying intracellular Zn(II) concentrations. Their selectivity for Zn(II) over other metals and the ability to fluoresce brightly in the presence of various ions offer improved specificity for Zn(II) detection in vivo (Nolan et al., 2005). Additionally, other fluorescent probes for Zn(2+) based on quinolinol-pendant cyclen and their benzenesulfonyl-caged derivatives have been synthesized for sensitive detection in cells and sample solutions (Ohshima et al., 2010).

Corrosion Inhibition

Novel quinoline derivatives have demonstrated excellent corrosion inhibition performance on mild steel in HCl media. Compounds such as 6-benzylquinoline (BQ) and 6-(quinolin-6-ylmethyl) benzene-1,2,3,4,5-pentasulfonic acid (QBPA) significantly enhance the corrosion resistance of mild steel. Their adsorption on the steel surface follows the Langmuir adsorption isotherm, suggesting a competitive physisorption and chemisorption mechanism (Jiang et al., 2018).

Anticancer Research

Quinoline derivatives are explored for their antitumor activities. Heteroaromatic quinols such as 4-(benzothiazol-2-yl)-4-hydroxycyclohexa-2,5-dienone and 4-(1-benzenesulfonyl-1H-indol-2-yl)-4-hydroxycyclohexa-2,5-dienone have shown potent antiproliferative activity against various carcinoma cell lines and tumor xenografts. The mechanism of action involves apoptosis induction, cell cycle arrest, and modulation by glutathione, suggesting their potential as novel anticancer agents (Chew et al., 2006).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-quinolin-5-yl-5-thiomorpholin-4-ylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S2/c23-20(24)15-11-14(17-3-1-5-19-18(17)4-2-6-21-19)12-16(13-15)28(25,26)22-7-9-27-10-8-22/h1-6,11-13H,7-10H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQJYJUSFPEYMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=C4C=CC=NC4=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-4-biphenylyl-4-[(dimethylamino)methyl]-4-hydroxy-1-azepanecarboxamide](/img/structure/B5501501.png)

![N-[2-(4-ethylphenyl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5501513.png)

![N-ethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5501514.png)

![4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5501537.png)

![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(pyridin-3-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5501543.png)

![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B5501549.png)

![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5501555.png)

![3-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5501562.png)

![7-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5501564.png)

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5501567.png)

![7-acetyl-N-(3,3-dimethylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5501588.png)

![(3R*,3aR*,7aR*)-1-butyryl-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5501597.png)